羟乙基半胱氨酸

描述

Hydroxyethylcysteine is not directly mentioned in the provided papers, but the research does involve various derivatives and analogs of cysteine, which is closely related to hydroxyethylcysteine. These studies focus on the synthesis and properties of cysteine derivatives, which can offer insights into the behavior of hydroxyethylcysteine by analogy.

Synthesis Analysis

The synthesis of cysteine derivatives is a common theme across the papers. For instance, arylcysteine derivatives were synthesized as metabolites of polycyclic aromatic hydrocarbons and tested for their ability to act as substrates for aminoacyl-RNA synthetases . Another study describes the efficient preparation of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, which is a device for the synthesis of peptide thioesters . Additionally, optically active homocysteine, a precursor to cysteine, was synthesized from methionine, which could be relevant for the synthesis of hydroxyethylcysteine .

Molecular Structure Analysis

The molecular structure of cysteine derivatives plays a crucial role in their reactivity and interaction with biological systems. The structure of the hydrocarbon moiety conjugated with the sulfhydryl group of cysteine determines the synthetases involved in amino acid activation . The stereochemistry of cysteine is also important, as demonstrated by the synthesis of differentially protected (R)- and (S)-2-methylcysteine .

Chemical Reactions Analysis

The reactivity of cysteine derivatives is highlighted in their ability to compete with natural amino acids for activation by aminoacyl-RNA synthetases . The synthesis of peptide thioesters using Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine involves an N- to S-acyl migration, which is a specific type of chemical reaction . The synthesis of cystathionine stereoisomers from homocysteine also involves a condensation reaction under alkaline conditions .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of hydroxyethylcysteine, they do provide information on the properties of related cysteine derivatives. For example, the ability of arylcysteine derivatives to act as substrates for aminoacyl-RNA synthetases suggests specific chemical affinities and reactivities . The synthesis procedures described in the papers also imply certain solubility and stability characteristics necessary for the successful preparation of these compounds .

科学研究应用

1. Homocysteine Metabolism and Neurodegenerative Disorders

羟乙基半胱氨酸在同型半胱氨酸代谢中发挥作用,这对于帕金森病和阿尔茨海默病等神经退行性疾病至关重要。同型半胱氨酸是通过蛋氨酸去甲基化形成的,与各种中枢神经系统效应和神经退行性疾病有关。其代谢与类似于帕金森病治疗中使用的左多巴(l-DOPA)等药物的代谢相交叉,表明羟乙基半胱氨酸与神经退行性疾病治疗之间可能存在潜在联系(Blandini et al., 2001)。

2. Homocysteine and Vascular Diseases

高同型半胱氨酸血症与升高的同型半胱氨酸水平相关,已与各种血管疾病联系起来。研究表明,同型半胱氨酸诱导的内皮功能障碍可能导致血栓栓塞、动脉粥样硬化和其他血管疾病。这意味着通过控制同型半胱氨酸水平,可能通过羟乙基半胱氨酸在这些疾病中具有治疗意义(D’Angelo & Selhub, 1997)。

3. Antioxidant Properties

研究表明,与羟乙基半胱氨酸相关的化合物,如氨基乙基半胱氨酸酮亚胺脱羧二聚体,具有显著的抗氧化性质。这些化合物与活性氧和氮物质相互作用,表明羟乙基半胱氨酸在与氧化应激相关的疾病中可能发挥作用(Macone et al., 2011)。

4. Role in Hyperhomocysteinemia and Cognitive Disorders

高同型半胱氨酸水平与认知障碍和神经毒性有关。通过涉及羟乙基半胱氨酸的途径调节同型半胱氨酸水平在管理阿尔茨海默病和其他认知障碍等疾病中可能至关重要(Bhatia & Singh, 2015)。

作用机制

Target of Action

Hydroxyethylcysteine, also known as S-(2-Hydroxyethyl)-L-cysteine, is a small molecule that is classified as an experimental compound . The primary target of Hydroxyethylcysteine is the Gag-Pro-Pol polyprotein . This polyprotein plays a crucial role in the life cycle of retroviruses .

Mode of Action

It is known to interact with its target, the gag-pro-pol polyprotein .

Biochemical Pathways

It belongs to the class of organic compounds known as l-cysteine-s-conjugates . These compounds contain L-cysteine where the thio-group is conjugated .

Result of Action

It is known to interact with the gag-pro-pol polyprotein, which plays a crucial role in the life cycle of retroviruses .

属性

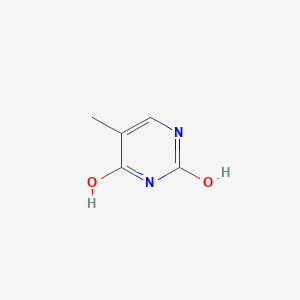

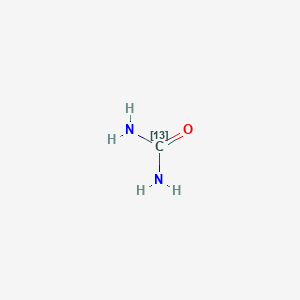

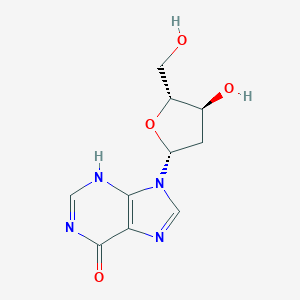

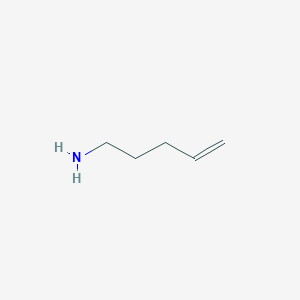

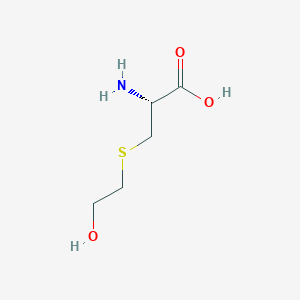

IUPAC Name |

(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFRVMDVLYIXJF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914076 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6367-98-2, 97170-10-0 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine, S-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is S-(2-Hydroxyethyl)-L-Cysteine formed in the body?

A1: S-(2-Hydroxyethyl)-L-cysteine is primarily formed as a detoxification product following exposure to certain VOCs. These compounds undergo metabolic transformations, often involving conjugation with glutathione. [, , , , ] For example, ethylene oxide can be metabolized via direct conjugation with glutathione or through an intermediate epoxide, ultimately leading to the formation of HEMA. [, ]

Q2: Why is S-(2-Hydroxyethyl)-L-Cysteine considered a useful biomarker?

A2: S-(2-Hydroxyethyl)-L-Cysteine is regarded as a specific and sensitive biomarker for exposure to certain VOCs. [, , ] Its presence in urine, even at low concentrations, can indicate recent exposure to compounds like acrylonitrile and ethylene oxide. [, ] This makes it a valuable tool for biological monitoring in occupational and environmental settings.

Q3: How is S-(2-Hydroxyethyl)-L-Cysteine typically measured in urine?

A3: Various analytical methods have been developed for quantifying HEMA in urine. A common approach involves a multi-step process:

- Sample Preparation: Urine samples often undergo solid-phase extraction to isolate and concentrate the analyte. [, ]

- Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate HEMA from other urinary components. [, , ]

- Detection: Tandem mass spectrometry (MS/MS) is a highly sensitive and specific detection method used for HEMA quantification. [, ] Isotope-dilution techniques, incorporating labeled internal standards, enhance accuracy and correct for potential variations in extraction recovery. []

Q4: Have reference ranges been established for S-(2-Hydroxyethyl)-L-Cysteine in the general population?

A4: Yes, research has focused on establishing reference ranges for HEMA in urine. Studies on the US population have aimed to determine baseline levels of this metabolite, which can vary depending on factors like smoking status. []

Q5: Are there differences in S-(2-Hydroxyethyl)-L-Cysteine levels between smokers and non-smokers?

A5: Studies have consistently demonstrated significantly higher levels of HEMA in the urine of smokers compared to non-smokers. [, ] This difference highlights cigarette smoke as a major source of exposure to VOCs that are metabolized to HEMA, such as acrylonitrile. []

Q6: Can S-(2-Hydroxyethyl)-L-Cysteine be used to assess exposure to multiple VOCs simultaneously?

A6: Yes, analytical methods have been developed to simultaneously measure HEMA alongside other mercapturic acid metabolites of different VOCs. [] This enables researchers to assess exposure to multiple compounds from various sources, such as acrylamide, propylene oxide, and N,N-dimethylformamide, in addition to HEMA. []

Q7: Beyond urine, have other biological matrices been investigated for S-(2-Hydroxyethyl)-L-Cysteine detection?

A7: While urine is the most common matrix for HEMA analysis, research has explored its presence in other biological samples. For instance, studies have investigated methods for determining S-(2-hydroxyethyl)cysteine (the deacetylated form of HEMA) in albumin and globin proteins from human blood. [] This suggests the potential for utilizing different matrices to assess VOC exposure and its biological impact.

Q8: Are there any known limitations or challenges associated with using S-(2-Hydroxyethyl)-L-Cysteine as a biomarker?

A8: While HEMA is a valuable biomarker, it's important to consider potential limitations:

- Multiple Sources: HEMA can be derived from various VOCs, making it challenging to pinpoint the specific source of exposure solely based on its levels. []

- Background Exposure: Determining a true baseline for HEMA can be complex due to ubiquitous low-level exposure to certain VOCs in the environment. []

Q9: Does the structure of related compounds influence their metabolism to S-(2-Hydroxyethyl)-L-Cysteine or similar metabolites?

A9: Yes, research has shown that substituents on the double bond of VOCs can influence the metabolic pathways leading to mercapturic acid formation, including HEMA. [] For instance, introducing a methyl or phenyl group to acrylonitrile significantly alters the ratio of cyano- to hydroxy-mercapturic acid metabolites produced. [] This highlights the role of structural modifications in influencing the metabolic fate and excretion profiles of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。